

Technical Guide: Physical and Chemical Properties of 1-Chloro-4H-octafluorobutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Chloro-4H-octafluorobutane**

Cat. No.: **B1349372**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Chloro-4H-octafluorobutane**. The information is compiled from various chemical databases and supplier safety data sheets. Due to the limited availability of in-depth research on this specific compound, generalized experimental protocols for determining key physical properties are also presented.

Summary of Physical and Chemical Properties

The table below summarizes the key quantitative data available for **1-Chloro-4H-octafluorobutane**.

Property	Value
Molecular Formula	C4HClF8 ^{[1][2][3][4][5]}
Molecular Weight	236.49 g/mol ^{[1][4][5]}
CAS Number	423-31-4 ^{[2][3][4][5][6]}
Boiling Point	50 °C ^[7] to 50-52 °C ^[4]
Density	1.607 g/cm ³ ^[7]
Physical State at STP	Liquid (inferred from boiling point)
Appearance	Likely a colorless liquid
Odor	Not reported
Melting Point	Not available
Vapor Pressure	Not available
Flash Point	None reported ^[4]

In-depth Analysis of Physical State and Appearance

Physical State: Based on its reported boiling point of 50-52°C, **1-Chloro-4H-octafluorobutane** is a liquid at standard temperature and pressure (STP; 20°C and 1 atm).^{[4][7]} Its relatively low boiling point suggests that it is a volatile liquid.

Appearance and Odor: Specific details regarding the color and odor of **1-Chloro-4H-octafluorobutane** are not explicitly available in the reviewed literature. However, fluorocarbon liquids are generally colorless.^{[8][9]} Therefore, it is reasonable to infer that **1-Chloro-4H-octafluorobutane** is a colorless liquid. Information regarding its odor has not been reported.

General Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **1-Chloro-4H-octafluorobutane** are not readily available. The following are generalized, standard laboratory procedures for determining the key physical properties of a liquid compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[10]

Micro-Boiling Point Method (Thiele Tube or MelTemp Apparatus):

- A small amount of the liquid sample (a few mL) is placed in a small test tube.[11]
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube assembly is heated in a Thiele tube containing mineral oil or in a MelTemp apparatus.[10]
- As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[11]
- The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]

Distillation Method:

- For larger sample volumes, a simple distillation can be performed.[12]
- The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer.[12]
- The temperature at which the vapor temperature remains constant during the distillation is the boiling point of the liquid.[12]

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. While **1-Chloro-4H-octafluorobutane** is a liquid at room temperature, this general procedure would be applicable if the compound were a solid or for determining its freezing point.

Capillary Method (MelTemp or similar apparatus):

- A small amount of the powdered solid is packed into a capillary tube.[13][14]
- The capillary tube is placed in a heating block apparatus, such as a MelTemp.[15]
- The sample is heated at a controlled rate.[13]
- The temperature range from which the first droplet of liquid is observed to when the entire sample has melted is recorded as the melting point range.[14] For a pure compound, this range is typically narrow (0.5-1.0°C).

Determination of Density

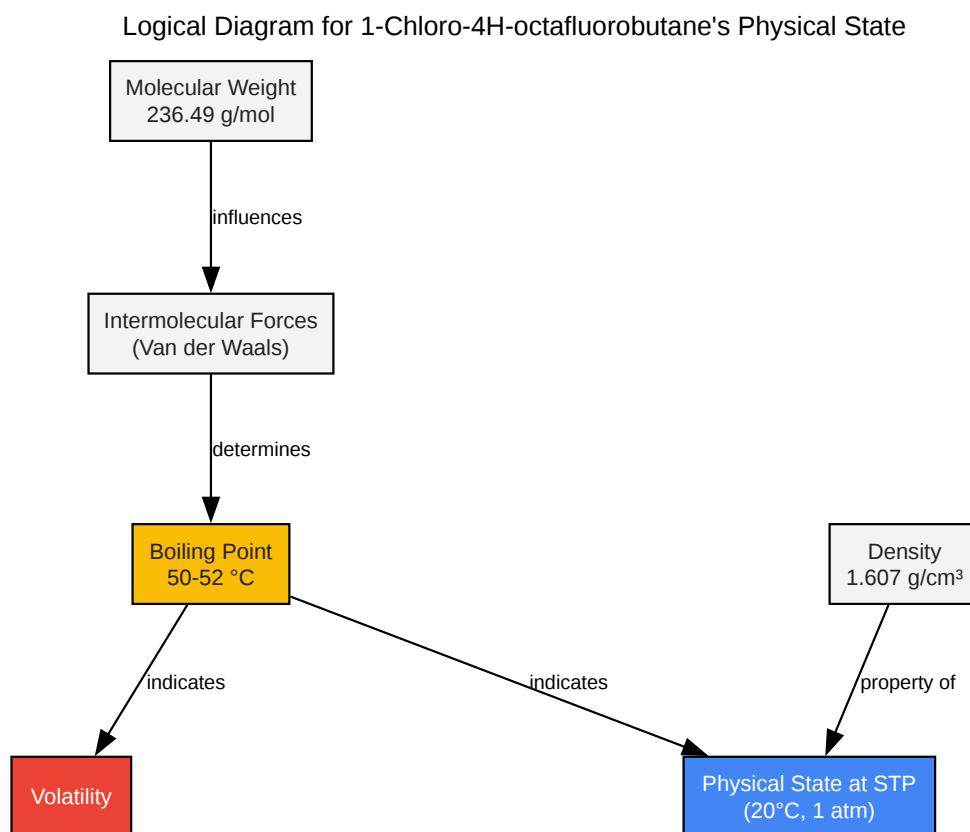
Density is the mass of a substance per unit volume.[16]

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[16][17]
- A known volume of the liquid is added to the graduated cylinder or pycnometer.[16][17]
- The mass of the container with the liquid is then measured.[16][17]
- The mass of the liquid is determined by subtracting the mass of the empty container.[17]
- The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should always be recorded as density is temperature-dependent.[16]

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by the vapor of a liquid in thermodynamic equilibrium with its condensed phase in a closed system.[18][19]


Static Method:

- A small amount of the liquid is introduced into a closed, evacuated container equipped with a pressure gauge.[18]

- The container is placed in a temperature-controlled bath.[20]
- At a given temperature, the liquid will evaporate until the pressure in the container becomes constant. This constant pressure is the vapor pressure of the liquid at that temperature.[18]
- The measurement is repeated at different temperatures to obtain the vapor pressure curve. [20]

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the key physical properties of **1-Chloro-4H-octafluorobutane** and its resulting physical state.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular properties and the physical state of **1-Chloro-4H-octafluorobutane**.

Safety Information

1-Chloro-4H-octafluorobutane is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | C4HClF8 | CID 2736630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLORO-4H-OCTAFLUOROBUTANE | 423-31-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. CAS 423-31-4 | 1100-7-31 | MDL MFCD00155682 | 1-Chloro-4H-octafluorobutane | SynQuest Laboratories [synquestlabs.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 423-31-4 CAS MSDS (1-CHLORO-4H-OCTAFLUOROBUTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phillysim.org [phillysim.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
- 13. westlab.com [westlab.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Vapor pressure - Wikipedia [en.wikipedia.org]
- 20. bellevuecollege.edu [bellevuecollege.edu]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 1-Chloro-4H-octafluorobutane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349372#1-chloro-4h-octafluorobutane-physical-state-and-appearance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com